Bulleyaconitine A Bulleyaconitine A Bulleyaconitine a is a diterpene alkaloid. It is functionally related to an aconitane.
Brand Name: Vulcanchem
CAS No.: 107668-79-1
VCID: VC0190706
InChI: InChI=1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3/t22-,23-,24+,25-,26+,27+,29+,30-,31-,32+,33+,34-,35+/m1/s1
SMILES: CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
Molecular Formula: C35H49NO9
Molecular Weight: 627.8 g/mol

Bulleyaconitine A

CAS No.: 107668-79-1

Cat. No.: VC0190706

Molecular Formula: C35H49NO9

Molecular Weight: 627.8 g/mol

* For research use only. Not for human or veterinary use.

Bulleyaconitine A - 107668-79-1

CAS No. 107668-79-1
Molecular Formula C35H49NO9
Molecular Weight 627.8 g/mol
IUPAC Name [(1S,2R,3R,4R,5R,6S,8R,9R,10R,13S,16R,17R,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate
Standard InChI InChI=1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3/t22-,23-,24+,25-,26+,27+,29+,30-,31-,32+,33+,34-,35+/m1/s1
Standard InChI Key YRECILNLFWZVRM-XTNYDWJGSA-N
Isomeric SMILES CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
Canonical SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC

Origin and Chemical Properties

Botanical Source and Classification

Bulleyaconitine A is a natural compound extracted from plants of the genus Aconitum, specifically Aconitum bulleyanum. It belongs to the diterpenoid alkaloid class and is classified among the "aconitine-like" alkaloids . These compounds have been traditionally used in various medicinal systems, though many require careful processing due to their potential toxicity.

Molecular Structure and Properties

Bulleyaconitine A has the molecular formula C₃₅H₄₉NO₁₀ and a molecular weight of 643.8 g/mol . The IUPAC name for this compound is methanone, ((1-alpha,6-alpha,14-alpha,16-beta)-8-(acetyloxy)-20-ethyl-13-hydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl)(4-methoxyphenyl)- . This complex structure contributes to its unique binding properties and pharmacological effects.

The chemical structure of BLA features several functional groups including methoxy groups, acetyloxy groups, and a hydroxyl group that facilitate its interaction with biological targets. Its structural complexity allows for specific interactions with voltage-gated sodium channels and other molecular targets involved in pain signaling.

Mechanisms of Action

Effects on Voltage-Gated Sodium Channels

Bulleyaconitine A exerts its analgesic effects primarily through the modulation of voltage-gated sodium (Nav) channels. Research demonstrates that BLA preferentially blocks tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons by inhibiting protein kinase C . This inhibitory effect is remarkably potent in neuropathic conditions, with BLA being approximately 600 times more effective in neuropathic animals compared to naïve ones .

Structural studies have revealed that BLA binds around the domain I-II fenestration of Nav1.3 channels, providing a detailed view of the site-2 neurotoxin binding site . This binding partially blocks the ion path and expands the pore-lining helices, which explains how BLA reduces peak amplitude while improving channel open probability .

Use-Dependent Blocking Mechanism

One of the key characteristics of BLA's action is its use-dependent blocking of sodium channels. Patch-clamp studies in HEK293t cells expressing Nav1.7 and Nav1.8 neuronal sodium channels have demonstrated that BLA inhibits these currents in a use-dependent manner . This mechanism is particularly relevant for conditions involving hyperexcitable neurons, such as those found in neuropathic pain states, where frequency-dependent inhibition would preferentially affect pathologically hyperactive neurons.

Peripheral and Central Sensitization Inhibition

Experimental studies have revealed that BLA at therapeutic doses potently inhibits both peripheral sensitization and central sensitization that underlie chronic pain, while having minimal effect on acute pain perception . BLA at concentrations as low as 5 nM inhibits the hypersensitivity of dorsal root ganglion neurons in neuropathic rats without affecting the excitability of dorsal root ganglion neurons in control animals .

Spinal Synaptic Modulation

BLA inhibits long-term potentiation at C-fiber synapses in the spinal dorsal horn, which serves as a synaptic model of pathological pain . This inhibition is significantly more pronounced in neuropathic pain models compared to naïve subjects, further explaining BLA's selective action on pathological pain states.

Selectivity for Chronic Pain Conditions

Molecular Basis for Selectivity

The remarkable selectivity of BLA for chronic pain conditions over acute pain appears to be based on several mechanisms:

  • In neuropathic conditions, protein kinase C and voltage-gated sodium channels in dorsal root ganglion neurons are upregulated, which enhances BLA's inhibitory effect .

  • The use-dependent blocking property of BLA allows it to specifically inhibit the ectopic discharges that are characteristic of neuropathic pain .

  • BLA's modulation of spinal microglia targets mechanisms specific to chronic pain states rather than acute nociception .

Comparison with Other Analgesics

Unlike many conventional analgesics that affect both acute and chronic pain, BLA demonstrates selective efficacy for chronic pain conditions. This selectivity potentially offers advantages in terms of preserving normal sensory function while alleviating pathological pain. Additionally, BLA has been shown to facilitate the anesthetic effect of morphine and inhibit morphine tolerance in rats, suggesting potential benefits as an adjuvant therapy .

Therapeutic Applications

Clinical Use in Chronic Pain Management

Bulleyaconitine A has been used clinically in China since 1985 for the treatment of various chronic pain conditions . Clinical studies demonstrate that oral administration of BLA is effective for treating different types of chronic pain, including back pain, joint pain, and neuropathic pain, with minimal side effects in human patients .

Use as an Adjuvant for Anesthesia

Research has explored the potential of BLA as an adjuvant for prolonged cutaneous analgesia. When co-injected with lidocaine and epinephrine, BLA at concentrations ≤0.125 mM has been shown to elicit complete cutaneous analgesia lasting up to 24 hours without adverse effects . This application could be valuable for procedures requiring prolonged local anesthesia.

Pain ConditionDosageDurationEfficacy FindingsReference
Chronic back painOral administrationVarying treatment periodsEffective with minimal side effects
Joint painOral administrationVarying treatment periodsEffective with minimal side effects
Neuropathic painOral administrationVarying treatment periodsEffective with minimal side effects
Postherpetic neuralgiaOral administration, three times daily28 daysUnder investigation for efficacy, impacts on anxiety, depression, and quality of life
Cutaneous analgesia≤0.125 mM co-injected with lidocaine and epinephrineSingle administrationComplete analgesia lasting up to 24 hours

Recent Structural Insights

Molecular Binding Studies

Recent structural studies have provided detailed insights into how BLA interacts with its targets. Research published in 2022 reported structures of human Nav1.3/β1/β2 in complex with BLA, revealing its binding site around domain I-II fenestration . These studies elucidated how BLA partially blocks the ion path and expands pore-lining helices, explaining its effects on channel function .

Comparison with Other Sodium Channel Modulators

Structural studies have also compared BLA's binding and mechanism with other sodium channel modulators such as ICA121431. While BLA binds to the domain I-II fenestration, ICA121431 preferentially binds to the activated domain IV voltage-sensor . This comparison provides valuable insights into different mechanisms of sodium channel modulation and could guide the development of more selective analgesics.

Future Directions

Research Needs

Despite the promising results with BLA, further clinical and experimental studies are needed to fully evaluate its efficacy in different forms of chronic pain and explore the underlying mechanisms . Specific areas requiring additional research include:

  • Comprehensive clinical trials comparing BLA to established treatments for specific pain conditions

  • Detailed pharmacokinetic and pharmacodynamic studies

  • Investigation of potential drug interactions, particularly with commonly used analgesics

  • Long-term safety assessments, especially for extended use in chronic conditions

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